n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Medicinal Chemistry Synthetic Intermediate Pirenzepine

Securing the correct Pirenzepine intermediate is critical-isomeric or differently halogenated analogs produce divergent downstream products. N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (CAS 1028-86-0) is the validated immediate precursor in published Pirenzepine synthetic routes. • Established Pirenzepine intermediate with defined substitution pattern (2-Cl-pyridine, ortho-NO₂-benzamide) • ≥95% purity, MW 277.66, mp 157-159°C; crystalline solid • 2-Nitrobenzamide scaffold for bioreductive prodrug & fluorogenic probe development Reliable supply with batch-to-batch consistency for process optimization and R&D.

Molecular Formula C12H8ClN3O3
Molecular Weight 277.66 g/mol
CAS No. 1028-86-0
Cat. No. B093338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Chloropyridin-3-yl)-2-nitrobenzamide
CAS1028-86-0
Molecular FormulaC12H8ClN3O3
Molecular Weight277.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H8ClN3O3/c13-11-9(5-3-7-14-11)15-12(17)8-4-1-2-6-10(8)16(18)19/h1-7H,(H,15,17)
InChIKeyJZEBEDCRJXPXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloropyridin-3-yl)-2-nitrobenzamide: Scientific Procurement Overview


N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (CAS 1028-86-0) is a substituted nitrobenzamide featuring a chloropyridine moiety. It is primarily recognized as a key synthetic intermediate in the preparation of the pharmaceutical compound Pirenzepine (哌吡酮) [1]. Its physicochemical profile includes a defined melting point range of 157-159°C, a molecular weight of 277.66 g/mol, and a purity standard of ≥95% for research-grade material [1][2]. This compound also contains a 2-nitrobenzamide core, a functional group of significant interest in the development of bioreductively activated prodrugs and fluorogenic substrates [3].

Synthetic route Key intermediate for Pirenzepine production
Purity benchmark Research-grade ≥95%, well-defined melting behavior
Scaffold utility 2-Nitrobenzamide core for bioreductive probe design

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide: Specificity over Generics


The substitution pattern of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is critical to its function. The ortho-nitro group on the benzamide and the 2-chloro substitution on the pyridine ring are not arbitrary; they are essential structural features for its established role as a Pirenzepine intermediate . Substituting an alternative analog, such as a differently halogenated pyridine or a nitro-group positional isomer, would alter the compound's reactivity profile and yield a different downstream product [1]. Furthermore, the presence of the nitro group is fundamental to its potential as a nitroreductase substrate or bioreductive prodrug scaffold, a property that is absent in non-nitrated or differently nitrated benzamides [1][2].

Nitro position mismatch
Moving the ortho-nitro group would remove the key bioreductive trigger and alter reactivity in the Pirenzepine route.
Halogen substitution
Replacing 2-chloropyridine with other halogens may shift coupling efficiency and downstream cyclization outcomes.
Non-nitrated analog
Benzamide without the nitro group loses nitroreductase substrate potential and documented synthetic role.

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide: Comparative Evidence


Key Pirenzepine Intermediate

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is specifically documented as a key intermediate in the established synthetic route to Pirenzepine (哌吡酮) [1]. In this validated process, the compound is subsequently reduced with stannous chloride to yield 2-chloro-3-(2-aminobenzamido)pyridine, which then undergoes cyclization . This specific application is not reported for closely related analogs like N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide or N-(2,5-dimethyl-3-pyridinyl)-2-nitrobenzamide, which are typically cited as general synthetic intermediates without a defined role in a known pharmaceutical process .

Key Pirenzepine intermediate
Class-level inference
Target: documented key intermediate for Pirenzepine synthesis. Comparator: general research intermediate without defined pharmaceutical role.
Specific synthetic utility supports route continuity for Pirenzepine-related work.
Reported synthetic procedure; analog documentation may vary.
Medicinal Chemistry Synthetic Intermediate Pirenzepine

Reliable Purity and Melting Point

The compound is characterized by a well-defined melting point range of 158.0-161.5 °C as reported by CAS Common Chemistry, and 157-159 °C by multiple other sources, indicating high crystallinity and purity [1][2]. Commercial availability is standardized at ≥95% purity (often 98%) [3]. While specific purity data for many analogs is not directly compared in the same studies, this defined physical constant provides a benchmark for procurement. In contrast, some structurally similar compounds like N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide are reported with broader or unspecified melting ranges, which can be indicative of less rigorous quality control or inherent physical property differences .

Melting point & purity
Specification review
Melting point: 158.0–161.5 °C Purity: ≥95% (commonly 98%)
Well-defined physical constant provides identity and purity benchmark.
Comparator analog shows broader or unspecified melting range.
Quality Control Physical Chemistry Analytical Chemistry

Nitroreductase Substrate Scaffold

The 2-nitrobenzamide moiety is a well-established core for nitroreductase (NTR) substrates [1][2]. While direct quantitative activity data for N-(2-Chloropyridin-3-yl)-2-nitrobenzamide against a specific NTR enzyme is not available in the public domain, its structure aligns with a class of compounds shown to be activated via nitro-group reduction. For instance, 2-nitrobenzamide derivatives like 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide (SN 23862) exhibit high specificity for E. coli nitroreductase (NR2) with significant bystander effects [1][2]. The presence of the ortho-nitro group on the benzamide is the critical pharmacophore for this activity [1].

Nitroreductase scaffold
Class-level inference
Contains 2-nitrobenzamide core. Comparator: SN 23862 (known NTR substrate).
Class-level scaffold alignment for bioreductive activation studies.
Direct NTR activity data not publicly available; data to verify.
Nitroreductase Prodrug Bioreductive Activation Chemical Biology

Predicted CYP1A2 Inhibition

Computational models predict N-(2-Chloropyridin-3-yl)-2-nitrobenzamide as an inhibitor of Cytochrome P450 1A2 (CYP1A2) . This prediction is based on an SVM model built on 9,145 molecules and provides a selectivity insight. While other structural analogs may also be flagged for CYP inhibition, this specific prediction for CYP1A2, if validated, could be a key differentiator in early drug discovery for compounds intended for co-administration or for understanding potential metabolic liabilities. For instance, many drugs are metabolized by CYP3A4, and a selective CYP1A2 inhibitor might offer a more favorable drug-drug interaction profile [1].

Predicted CYP1A2 inhibition
Supporting evidence
Target: predicted CYP1A2 inhibitor (SVM model). Comparator: general pan-CYP inhibitor liability alert.
Isoform-specific prediction may guide ADMET profiling priorities.
In silico prediction; requires experimental validation.
ADMET Cytochrome P450 Drug-Drug Interactions Computational Chemistry

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide: Application Scenarios


Pirenzepine & Tricyclic Synthesis

This is the primary documented industrial application. Procurement is justified for teams involved in the production or process optimization of Pirenzepine, a muscarinic receptor antagonist. The compound serves as the immediate precursor, and its use is a well-established step in the synthetic pathway . Purchasing this specific intermediate ensures continuity with published synthetic routes.

Nitroreductase Prodrug & Probe Development

The 2-nitrobenzamide core is a validated scaffold for creating substrates for nitroreductase enzymes, which are used in gene-directed enzyme prodrug therapy (GDEPT) and antibiotic susceptibility testing [1]. Researchers in this field should consider this compound as a starting material for synthesizing novel fluorogenic probes or cytotoxic prodrugs, leveraging the established SAR around the 2-nitrobenzamide moiety .

Early-Stage Kinase Inhibitor Screening

Given its structural features—a halogenated pyridine and a nitrobenzamide—this compound is a suitable candidate for screening libraries targeting kinases or other enzyme classes. The in silico CYP1A2 inhibition prediction and its potential as a PAK4 or CHK1 inhibitor (based on activity of structurally related compounds) make it a valuable scaffold for hit-to-lead optimization programs focused on oncology or inflammatory diseases.

Application
Selection Property
Validation Focus
Pirenzepine & tricyclic synthesis
Documented synthetic pathway fit
Reproducibility with published route
Nitroreductase prodrug & probe development
2-Nitrobenzamide core scaffold
Bioreductive activation assay context
Early-stage kinase inhibitor screening
Structural features for library screening
CYP1A2 prediction and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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